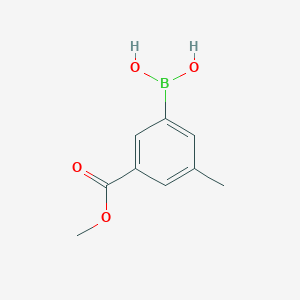

(3-(Methoxycarbonyl)-5-methylphenyl)boronic acid

概要

説明

“(3-(Methoxycarbonyl)-5-methylphenyl)boronic acid” is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It is also used in the preparation of substituted pyrazolylpyrimidinamine derivative for use as protein kinase inhibitors and Suzuki reaction .

Synthesis Analysis

The synthesis of boronic acids and their derivatives has been a topic of interest in recent years . Protodeboronation of pinacol boronic esters has been reported, utilizing a radical approach . This method allows for formal anti-Markovnikov alkene hydromethylation, a valuable transformation .Chemical Reactions Analysis

Boronic acids, including “(3-(Methoxycarbonyl)-5-methylphenyl)boronic acid”, are recognized primarily for their utility as reagents in transition metal-catalyzed transformations . They can be used in various transformations including oxidations, aminations, halogenations, and CC-bond-formations such as alkenylations, alkynylations, and arylations .Physical And Chemical Properties Analysis

“(3-(Methoxycarbonyl)-5-methylphenyl)boronic acid” is a solid at 20°C . It has a molecular weight of 179.97 . It is insoluble in water but soluble in methanol . Its melting point is 209°C .科学的研究の応用

1. Synthesis of Organic Compounds

2. Specific Reduction of Fructose in Food Matrices

Boronic acids have been investigated for their ability to specifically reduce fructose in food matrices like fruit juice. This unique application utilizes the capability of boronic acids to form esters with diol structures. In this context, certain boronic acids, including 3-fluoro-5-methoxycarbonylphenylboronic acid, have been analyzed for their interaction with fructose. The specific reduction of sugars in food matrices can be critical in the development of dietary products and understanding the food chemistry (Paul Pietsch & R. Richter, 2016).

3. Molecular Recognition and Sensing

Boronic acids are involved in molecular recognition and sensing. Their unique interaction with diols and strong Lewis bases makes them suitable for developing fluorescent sensors to probe carbohydrates and bioactive substances. The review by Huang et al. (2012) highlights the progress of boronic acid sensors for various applications, including the detection of carbohydrates, L-dopamine, fluoride, copper ion, mercury ion, and hydrogen peroxide. These sensors are based on the changes in fluorescence properties, offering a non-invasive and highly selective method for detecting these compounds (S. Huang et al., 2012).

4. Catalysis in Organic Reactions

Boronic acids, including derivatives like (3-(Methoxycarbonyl)-5-methylphenyl)boronic acid, serve as catalysts in various organic reactions. Boronic acid catalysis (BAC) facilitates the activation of hydroxy functional groups under mild conditions, leading to the transformation of these groups into valuable products without the need for wasteful stoichiometric activation. BAC is employed in electrophilic and nucleophilic modes of activation, thereby imparting mild and selective reaction conditions and showcasing high atom-economy (D. Hall, 2019).

Safety And Hazards

“(3-(Methoxycarbonyl)-5-methylphenyl)boronic acid” can cause skin irritation and serious eye irritation . It is harmful if swallowed, in contact with skin, and if inhaled . Therefore, it is advised to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/eye protection/face protection when handling this compound .

将来の方向性

特性

IUPAC Name |

(3-methoxycarbonyl-5-methylphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BO4/c1-6-3-7(9(11)14-2)5-8(4-6)10(12)13/h3-5,12-13H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXVIETJDAUYFAD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC(=C1)C(=O)OC)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70581634 | |

| Record name | [3-(Methoxycarbonyl)-5-methylphenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70581634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3-(Methoxycarbonyl)-5-methylphenyl)boronic acid | |

CAS RN |

929626-18-6 | |

| Record name | 1-Methyl 3-borono-5-methylbenzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=929626-18-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [3-(Methoxycarbonyl)-5-methylphenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70581634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 4'-(benzyloxy)-[1,1'-biphenyl]-2-carboxylate](/img/structure/B1369355.png)

![3-[(2-Fluorophenyl)methyl]azetidine](/img/structure/B1369360.png)

![[2-(Tetrahydro-2-furanylmethoxy)-3-pyridinyl]methanamine](/img/structure/B1369366.png)

![4-Fluoro-2-[(4-methoxyphenyl)methoxy]aniline](/img/structure/B1369374.png)